Cas no 894026-03-0 (N-{2-2-(3,4-dimethoxyphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-4-phenylbutanamide)

N-{2-2-(3,4-dimethoxyphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-4-phenylbutanamide structure
894026-03-0 structure
Product name:N-{2-2-(3,4-dimethoxyphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-4-phenylbutanamide
CAS No:894026-03-0
MF:C24H26N4O3S
MW:450.553244113922
CID:5511926

N-{2-2-(3,4-dimethoxyphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-4-phenylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbutanamide
    • N-{2-2-(3,4-dimethoxyphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-4-phenylbutanamide
    • Inchi: 1S/C24H26N4O3S/c1-30-20-12-11-18(15-21(20)31-2)23-26-24-28(27-23)19(16-32-24)13-14-25-22(29)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,11-12,15-16H,6,9-10,13-14H2,1-2H3,(H,25,29)
    • InChI Key: GVJDZAHKXIVMNA-UHFFFAOYSA-N
    • SMILES: C(NCCC1N2C(SC=1)=NC(C1=CC=C(OC)C(OC)=C1)=N2)(=O)CCCC1=CC=CC=C1

N-{2-2-(3,4-dimethoxyphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-4-phenylbutanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2029-0574-10μmol
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenylbutanamide
894026-03-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2029-0574-40mg
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenylbutanamide
894026-03-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2029-0574-75mg
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenylbutanamide
894026-03-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F2029-0574-10mg
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenylbutanamide
894026-03-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2029-0574-30mg
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenylbutanamide
894026-03-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2029-0574-3mg
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenylbutanamide
894026-03-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2029-0574-20μmol
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenylbutanamide
894026-03-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2029-0574-1mg
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenylbutanamide
894026-03-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2029-0574-20mg
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenylbutanamide
894026-03-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2029-0574-100mg
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenylbutanamide
894026-03-0 90%+
100mg
$248.0 2023-05-17

N-{2-2-(3,4-dimethoxyphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-4-phenylbutanamide Related Literature

Additional information on N-{2-2-(3,4-dimethoxyphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-4-phenylbutanamide

Recent Advances in the Study of N-{2-[2-(3,4-dimethoxyphenyl)-1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl-4-phenylbutanamide (CAS: 894026-03-0)

In recent years, the compound N-{2-[2-(3,4-dimethoxyphenyl)-1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl-4-phenylbutanamide (CAS: 894026-03-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazolothiazole core and phenylbutanamide side chain, has shown promising potential in various therapeutic applications. The following sections provide an overview of the latest research findings, focusing on its synthesis, mechanism of action, and potential clinical applications.

The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl-4-phenylbutanamide involves a multi-step process that includes the condensation of 3,4-dimethoxyphenyl derivatives with triazolothiazole intermediates. Recent studies have optimized this process to improve yield and purity, making it more feasible for large-scale production. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound.

Mechanistic studies have revealed that this compound exhibits potent inhibitory effects on specific enzymatic pathways, particularly those involved in inflammatory and proliferative diseases. For instance, it has been shown to modulate the activity of protein kinases and other signaling molecules, thereby offering a potential therapeutic strategy for conditions such as cancer and autoimmune disorders. In vitro and in vivo experiments have demonstrated its efficacy in reducing tumor growth and inflammation, with minimal off-target effects.

One of the most notable findings from recent research is the compound's ability to cross the blood-brain barrier, suggesting its potential utility in treating neurological disorders. Preliminary studies in animal models have shown promising results in mitigating symptoms of neurodegenerative diseases, such as Alzheimer's and Parkinson's. These findings have spurred further investigation into its pharmacokinetics and safety profile.

Despite these advancements, challenges remain in the clinical translation of N-{2-[2-(3,4-dimethoxyphenyl)-1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl-4-phenylbutanamide. Issues such as bioavailability, metabolic stability, and potential drug-drug interactions need to be addressed through rigorous preclinical and clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles and accelerate the development of this compound into a viable therapeutic agent.

In conclusion, N-{2-[2-(3,4-dimethoxyphenyl)-1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl-4-phenylbutanamide represents a promising candidate for the treatment of various diseases, owing to its unique chemical structure and multifaceted biological activity. Continued research and development efforts are essential to fully realize its therapeutic potential and bring it to the forefront of modern medicine.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd